molecular formula C8H15N3O4 B1601283 H-Gly-Ala-Ala-OH CAS No. 6491-25-4

H-Gly-Ala-Ala-OH

Cat. No.: B1601283
CAS No.: 6491-25-4
M. Wt: 217.22 g/mol
InChI Key: PYTZFYUXZZHOAD-UHFFFAOYSA-N
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Description

The compound H-Gly-Ala-Ala-OH is a tripeptide consisting of glycine, alanine, and alanine. Tripeptides are short chains of amino acids linked by peptide bonds. This particular tripeptide is composed of glycine at the N-terminus, followed by two alanine residues, and a free carboxyl group at the C-terminus. Tripeptides like this compound are of significant interest in biochemistry and molecular biology due to their roles in protein synthesis and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Ala-Ala-OH typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The most common method involves the use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for protecting the amino groups, and esterification for protecting the carboxyl groups.

    Protection of Amino Acids: The amino group of glycine is protected using Boc or Fmoc, and the carboxyl group is esterified.

    Coupling Reaction: The protected glycine is then coupled with alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free tripeptide this compound.

Industrial Production Methods

In industrial settings, the synthesis of tripeptides like this compound is often carried out using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of peptides in large quantities. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Ala-Ala-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present, using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The amino acids in the peptide can be substituted with other amino acids through peptide bond formation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Coupling Reagents: DCC, DIC, and HOBt are frequently used in peptide synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

H-Gly-Ala-Ala-OH has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of peptide synthesis and peptide bond formation.

    Biology: Studied for its role in protein synthesis and as a substrate for peptidases.

    Medicine: Investigated for its potential therapeutic applications, including as a building block for peptide-based drugs.

    Industry: Used in the production of peptide-based materials and as a standard in analytical techniques like high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of H-Gly-Ala-Ala-OH involves its interaction with enzymes and receptors in biological systems. As a tripeptide, it can be recognized and cleaved by peptidases, releasing its constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Gly-Gly-OH: A tripeptide consisting of three glycine residues.

    H-Ala-Ala-Ala-OH: A tripeptide consisting of three alanine residues.

    H-Gly-Ala-Gly-OH: A tripeptide with glycine at both the N-terminus and C-terminus, and alanine in the middle.

Uniqueness

H-Gly-Ala-Ala-OH is unique due to its specific sequence of glycine followed by two alanine residues. This sequence can influence its interaction with enzymes and receptors, as well as its physical and chemical properties. The presence of glycine, the smallest amino acid, at the N-terminus, and two alanine residues can affect the peptide’s flexibility and stability.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(10-6(12)3-9)7(13)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTZFYUXZZHOAD-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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